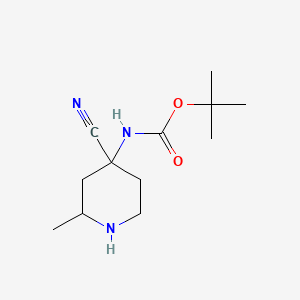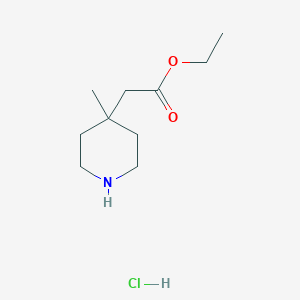![molecular formula C23H23N3O5 B14776224 N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide is a compound that has garnered interest in the field of medicinal chemistry.
Méthodes De Préparation
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide involves several steps. One common synthetic route starts with 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis proceeds through substitution, click reaction, and addition reaction steps . The structures of the intermediates and final product are confirmed using techniques such as 1H NMR, 13C NMR, and MS .
Analyse Des Réactions Chimiques
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom. Common reagents include alkenes and alkynes.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules.
Applications De Recherche Scientifique
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a modulator of cereblon protein activity, which is associated with various clinical conditions such as cancer.
Targeted Protein Degradation: The compound is used in the development of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins in cells.
Biological Research: It is used to study the degradation of GSPT1 protein, which is involved in cellular proliferation.
Mécanisme D'action
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide involves its role as a modulator of cereblon protein activity. Cereblon is a part of the E3 ubiquitin ligase complex, which tags proteins for degradation by the proteasome. The compound selectively modulates the degradation of GSPT1 protein, leading to the inhibition of uncontrolled cellular proliferation .
Comparaison Avec Des Composés Similaires
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide is similar to other cereblon modulators such as thalidomide and pomalidomide. it is unique in its ability to selectively degrade GSPT1 protein . Other similar compounds include:
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: An improved version of thalidomide with enhanced efficacy and reduced side effects.
Propriétés
Formule moléculaire |
C23H23N3O5 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide |
InChI |
InChI=1S/C23H23N3O5/c1-14-5-2-3-8-19(14)31-12-11-21(28)24-17-7-4-6-15-16(17)13-26(23(15)30)18-9-10-20(27)25-22(18)29/h2-8,18H,9-13H2,1H3,(H,24,28)(H,25,27,29) |
Clé InChI |
NAJVWHGEZROEAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)








![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)


